Cas no 1569084-51-0 (4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester)

4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester
- 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester
- 4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester
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- MDL: MFCD31717043
- Inchi: 1S/C16H23NO6/c1-16(2,3)23-15(19)17-8-9-22-12-7-6-11(14(18)21-5)10-13(12)20-4/h6-7,10H,8-9H2,1-5H3,(H,17,19)
- InChI Key: LQVKBEANQIQLJY-UHFFFAOYSA-N
- SMILES: O(C(NCCOC1C=CC(C(=O)OC)=CC=1OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 325.15253745 g/mol
- Monoisotopic Mass: 325.15253745 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 325.36
- XLogP3: 2.4
- Topological Polar Surface Area: 83.1
4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 212904-1g |
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester, 95% |
1569084-51-0 | 95% | 1g |
$826.00 | 2023-09-10 | |
Matrix Scientific | 212904-2.500g |
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester, 95% |
1569084-51-0 | 95% | 2.500g |
$1568.00 | 2023-09-10 |
4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester
4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester: A Comprehensive Overview
The compound 4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester, identified by the CAS number 1569084-51-0, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a benzoic acid methyl ester moiety, a tert-butoxycarbonyl (Boc) group, and a methoxy substituent. The combination of these functional groups makes it a versatile building block for the synthesis of various bioactive molecules.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure allows for easy modification, enabling researchers to explore its potential in targeting various biological pathways. For instance, the Boc group is widely used as a protecting group in peptide synthesis, while the methoxy substituent can influence the compound's solubility and bioavailability. These properties make it an invaluable tool in drug discovery programs aimed at addressing unmet medical needs.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the introduction of the Boc group via carbamate formation and subsequent functionalization to install the methoxy and ethoxy groups. The use of modern synthetic methodologies ensures high yields and purity, which are critical for its application in preclinical studies.
From an analytical standpoint, this compound has been extensively characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analyses confirm its structural integrity and provide essential data for quality control purposes. The compound's stability under various storage conditions has also been evaluated, ensuring its reliability for long-term use in research settings.
Looking ahead, the potential applications of 4-(2-Tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid methyl ester are vast. Its role as an intermediate in drug design could lead to the development of novel agents with improved efficacy and reduced toxicity. Furthermore, ongoing research into its pharmacokinetic properties may pave the way for its use in targeted drug delivery systems.
In conclusion, this compound represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of innovative therapeutic solutions. As research continues to uncover its full potential, this compound will undoubtedly remain at the forefront of scientific exploration.
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